Cas no 1956370-88-9 (2-Oxa-9-azaspiro[5.5]undecane hydrochloride)
![2-Oxa-9-azaspiro[5.5]undecane hydrochloride structure](https://ja.kuujia.com/scimg/cas/1956370-88-9x500.png)
2-Oxa-9-azaspiro[5.5]undecane hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-Oxa-9-azaspiro[5.5]undecane hydrochloride
- 2-OXA-9-AZASPIRO[5.5]UNDECANE HCL
- 2-oxa-9-azaspiro[5.5]undecane;hydrochloride
- SB41646
- 2-Oxa-9-azaspiro[5.5]undecane--hydrogen chloride (1/1)
- 1956370-88-9
- 2-Oxa-9-azaspiro[5.5]undecanehydrochloride
- MFCD16556304
- SY241474
- BS-50732
- EN300-7470502
- DTXSID80857377
- CS-0067447
-
- MDL: MFCD16556304
- インチ: 1S/C9H17NO.ClH/c1-2-9(8-11-7-1)3-5-10-6-4-9;/h10H,1-8H2;1H
- InChIKey: JMUYEFXSCVKPPI-UHFFFAOYSA-N
- ほほえんだ: Cl.O1CCCC2(C1)CCNCC2
計算された属性
- せいみつぶんしりょう: 191.1076919g/mol
- どういたいしつりょう: 191.1076919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 130
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3
2-Oxa-9-azaspiro[5.5]undecane hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1138087-25mg |
2-Oxa-9-azaspiro[5.5]undecane hydrochloride |
1956370-88-9 | 97% | 25mg |
¥1317 | 2023-04-15 | |
Chemenu | CM212909-1g |
2-Oxa-9-azaspiro[5.5]undecane hydrochloride |
1956370-88-9 | 97% | 1g |
$*** | 2023-03-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1138087-100mg |
2-Oxa-9-azaspiro[5.5]undecane hydrochloride |
1956370-88-9 | 97% | 100mg |
¥2121 | 2023-04-15 | |
Chemenu | CM212909-1g |
2-Oxa-9-azaspiro[5.5]undecane hydrochloride |
1956370-88-9 | 97% | 1g |
$502 | 2021-08-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD446296-25mg |
2-Oxa-9-azaspiro[5.5]undecane hydrochloride |
1956370-88-9 | 97% | 25mg |
¥1046.0 | 2022-03-01 | |
Enamine | EN300-7470502-2.5g |
2-oxa-9-azaspiro[5.5]undecane hydrochloride |
1956370-88-9 | 95% | 2.5g |
$1302.0 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00036-1-1G |
2-oxa-9-azaspiro[5.5]undecane hydrochloride |
1956370-88-9 | 97% | 1g |
¥ 3,253.00 | 2023-03-16 | |
Enamine | EN300-7470502-0.05g |
2-oxa-9-azaspiro[5.5]undecane hydrochloride |
1956370-88-9 | 95% | 0.05g |
$128.0 | 2024-05-23 | |
Enamine | EN300-7470502-10.0g |
2-oxa-9-azaspiro[5.5]undecane hydrochloride |
1956370-88-9 | 95% | 10.0g |
$5058.0 | 2024-05-23 | |
eNovation Chemicals LLC | Y1006352-1G |
2-oxa-9-azaspiro[5.5]undecane hydrochloride |
1956370-88-9 | 97% | 1g |
$610 | 2024-07-21 |
2-Oxa-9-azaspiro[5.5]undecane hydrochloride 関連文献
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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7. Book reviews
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
2-Oxa-9-azaspiro[5.5]undecane hydrochlorideに関する追加情報
Introduction to 2-Oxa-9-azaspiro[5.5]undecane hydrochloride (CAS No. 1956370-88-9)
2-Oxa-9-azaspiro[5.5]undecane hydrochloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by the CAS number 1956370-88-9, belongs to the spirocyclic class of molecules, which are known for their structural rigidity and potential biological activity. The presence of both an oxygen atom and an azacycloalkane moiety in its structure imparts distinct chemical and pharmacological characteristics, making it a subject of extensive research in drug discovery and development.
The molecular framework of 2-Oxa-9-azaspiro[5.5]undecane hydrochloride consists of a spirocyclic core formed by the fusion of an oxacycloalkane ring with an azacycloalkane ring. This unique arrangement creates a rigid three-dimensional structure that can interact selectively with biological targets. The hydrochloride salt form enhances the solubility and bioavailability of the compound, facilitating its use in various pharmaceutical applications.
In recent years, there has been growing interest in spirocyclic compounds due to their potential as scaffolds for developing novel therapeutic agents. The 2-Oxa-9-azaspiro[5.5]undecane hydrochloride structure exhibits promising properties that make it suitable for further exploration in medicinal chemistry. Specifically, its spirocyclic core can mimic natural biomolecules and interact with enzymes and receptors in a highly specific manner.
One of the most compelling aspects of 2-Oxa-9-azaspiro[5.5]undecane hydrochloride is its ability to serve as a versatile intermediate in the synthesis of more complex molecules. Researchers have leveraged this compound to develop derivatives with enhanced pharmacological activity, improved metabolic stability, and optimized pharmacokinetic profiles. These derivatives are being evaluated for their potential in treating various diseases, including neurological disorders, inflammatory conditions, and infectious diseases.
The pharmacological profile of 2-Oxa-9-azaspiro[5.5]undecane hydrochloride has been the focus of numerous preclinical studies. Initial investigations have revealed that this compound exhibits moderate affinity for certain enzyme targets, suggesting its potential as an inhibitor or modulator of these enzymes. Additionally, its structural features may contribute to favorable interactions with biological membranes, enhancing drug delivery and absorption.
Recent advancements in computational chemistry have enabled more precise modeling of the interactions between 2-Oxa-9-azaspiro[5.5]undecane hydrochloride and biological targets. These studies have provided valuable insights into the compound's binding mechanisms and have guided the design of more potent analogs. By integrating experimental data with computational predictions, researchers are able to accelerate the discovery process and identify lead compounds with high therapeutic promise.
The synthesis of 2-Oxa-9-azaspiro[5.5]undecane hydrochloride presents unique challenges due to its complex structural motif. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been employed to construct the spirocyclic core with high enantiomeric purity, which is crucial for achieving optimal pharmacological effects.
The potential applications of 2-Oxa-9-azaspiro[5.5]undecane hydrochloride extend beyond traditional small-molecule drug development. Its unique structural features make it an attractive candidate for designing peptidomimetics—molecules that mimic the biological activity of peptides without their drawbacks, such as poor stability or immunogenicity. By incorporating this scaffold into peptidomimetic structures, researchers aim to develop novel therapeutics with improved efficacy and reduced side effects.
In conclusion, 2-Oxa-9-azaspiro[5.5]undecane hydrochloride (CAS No. 1956370-88-9) represents a significant advancement in pharmaceutical chemistry, offering a promising scaffold for drug discovery and development. Its unique structural properties, combined with its favorable pharmacological profile, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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